3-Tert-butoxy-heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-6-8-9-10(7-2)12-11(3,4)5/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNUDYDBIEVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71945-54-5 | |
| Record name | 3-(tert-butoxy)heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Contemporary Organic Chemistry Research
While specific research on 3-Tert-butoxy-heptane is limited, the broader class of branched alkyl ethers is a subject of ongoing study. These compounds are investigated for their utility as fuel additives and in the synthesis of more complex molecules. acs.org For instance, tert-amyl alkyl ethers are synthesized through an acid-catalyzed reaction between isoamylenes and various alcohols. acs.org The study of such reactions, including their thermochemistry and equilibrium, is an active area of research. acs.org Furthermore, branched structures in polymers, including those with ether linkages, are being explored for creating materials with novel properties. rsc.orgbohrium.com
Significance of Ether Functional Groups in Chemical Synthesis and Materials Science
The ether functional group (R-O-R') is a cornerstone in both chemical synthesis and materials science due to its unique properties. teachy.ainumberanalytics.com Ethers are generally unreactive towards bases, as well as oxidizing and reducing agents, which makes them excellent solvents for a wide array of chemical reactions, including those involving Grignard reagents. libretexts.orgscribd.com Their low reactivity prevents them from interfering with the desired transformations. libretexts.org
In materials science, the ether linkage is a component of various polymers. For example, highly branched sulfonated poly(arylene ether)s are being developed for use as proton exchange membranes in fuel cells. rsc.org The incorporation of branched structures can significantly influence the properties of these materials, such as their solubility and proton conductivity. rsc.org Additionally, crown ethers, which are cyclic ethers, have the unique ability to form complexes with ions, making them useful as catalysts. teachy.ai
Structural Elucidation Challenges and Opportunities for Branched Aliphatic Ethers
Determining the precise three-dimensional structure of branched aliphatic ethers can present significant challenges. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR and Heteronuclear Single Quantum Coherence (HSQC), are invaluable tools for this purpose. nih.govresearchgate.netacs.org However, the complexity of the spectra can increase with the degree of branching, making interpretation difficult. researchgate.net In complex macromolecules like lignin, which contains various aliphatic ether structures, distinguishing between different types of linkages (e.g., α-O-Alk, γ-O-Alk) requires sophisticated 2D NMR techniques and comparison with model compounds. nih.govacs.orgrsc.org
Despite these challenges, the detailed structural analysis of branched ethers offers opportunities to understand and predict their chemical and physical properties. For instance, models have been developed to predict the 13C NMR chemical shifts of aliphatic ethers based on their structural features, which can aid in the identification of new compounds. researchgate.net
Historical Trajectories and Current Trends in Alkyl Heptane Derivative Investigations
Classical Etherification Approaches
Conventional methods for ether synthesis, while foundational in organic chemistry, encounter significant limitations when applied to the synthesis of tertiary alkyl ethers.
The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkyl halide with an alkoxide. wikipedia.org This S\textsubscript{N}2 reaction is highly efficient for primary alkyl halides. masterorganicchemistry.com However, its application to the synthesis of tertiary alkyl ethers like this compound is problematic.
To form this compound, two primary disconnection approaches exist within the Williamson framework:
Route A: Reaction of 3-chloroheptane (B1620029) (a secondary alkyl halide) with sodium tert-butoxide.
Route B: Reaction of tert-butyl chloride (a tertiary alkyl halide) with sodium 3-heptoxide.
Both routes are fundamentally flawed for achieving a high yield of the desired ether. In Route A, the secondary alkyl halide, when treated with the strong base sodium tert-butoxide, will predominantly undergo an E2 elimination reaction to form heptene (B3026448) isomers, rather than the desired S\textsubscript{N}2 substitution. masterorganicchemistry.comlibretexts.org Route B is even less feasible, as tertiary alkyl halides like tert-butyl chloride almost exclusively yield elimination products (isobutylene) when reacted with an alkoxide base. masterorganicchemistry.comquora.com The extreme steric hindrance at the tertiary carbon prevents the backside attack required for an S\textsubscript{N}2 reaction. masterorganicchemistry.com
While the Williamson synthesis is generally unsuitable for preparing bulky ethers, some protocols have been developed for specific cases, such as using potassium tert-butoxide with methyl iodide to form methyl tert-butyl ether. ucla.edu However, for a secondary halide like 3-chloroheptane, significant competition between substitution and elimination is unavoidable. masterorganicchemistry.com
| Route | Reactants | Primary Mechanism | Major Product(s) | Suitability for this compound Synthesis |
|---|---|---|---|---|
| A | 3-Chloroheptane + Sodium tert-butoxide | E2 Elimination | Heptene isomers | Low to negligible yield |
| B | tert-Butyl Chloride + Sodium 3-heptoxide | E2 Elimination | Isobutylene | Unsuitable |
The acid-catalyzed dehydration of alcohols can produce symmetrical ethers, typically from primary alcohols at controlled temperatures. masterorganicchemistry.comlibretexts.orgbyjus.com For instance, ethanol (B145695) can be converted to diethyl ether at around 140°C in the presence of a strong acid like sulfuric acid. masterorganicchemistry.com At higher temperatures, elimination to form an alkene becomes the dominant reaction. libretexts.org
This method is largely unsuccessful for the synthesis of unsymmetrical ethers and for ethers derived from secondary or tertiary alcohols. libretexts.orglibretexts.org An attempt to synthesize this compound by reacting 3-heptanol (B47328) (a secondary alcohol) and tert-butanol (B103910) (a tertiary alcohol) under acidic conditions would lead to a complex mixture of products. libretexts.org The primary reactions would be the dehydration of 3-heptanol to heptenes and the dehydration of tert-butanol to isobutylene. libretexts.orgmychemblog.com Any ether formation would be inefficient and would likely result in a mixture of di-sec-heptyl ether, di-tert-butyl ether, and the desired this compound, making isolation of the target compound impractical.
Advanced and Stereoselective Synthesis Techniques
Modern synthetic chemistry offers more sophisticated and effective methods for constructing sterically hindered ethers, overcoming the limitations of classical approaches.
Hydroalkoxylation, the addition of an alcohol across the double bond of an alkene, provides a direct route to ethers. libretexts.org This reaction can be catalyzed to favor either Markovnikov or anti-Markovnikov addition, offering regiochemical control.
Markovnikov Addition: The cobalt-catalyzed Markovnikov hydroalkoxylation of unactivated olefins has been shown to be effective with various alcohols, including tert-butanol. nih.gov In the context of synthesizing this compound, this would involve the reaction of tert-butanol with hept-2-ene. The addition of the tert-butoxy (B1229062) group to the more substituted carbon of the double bond (C3) would yield the desired product.
Anti-Markovnikov Addition: Organic photoredox catalysis can facilitate the anti-Markovnikov hydroalkoxylation of alkenes. nih.gov This strategy could, in principle, be applied to the synthesis of this compound by reacting tert-butanol with hept-3-ene, where the tert-butoxy group adds to the less substituted carbon of the double bond. Superbase catalysts have also been employed to achieve anti-Markovnikov addition of alcohols to aryl alkenes. researchgate.net
Alkoxymercuration-demercuration is another established method that results in the Markovnikov addition of an alcohol to an alkene, yielding an ether. libretexts.orglibretexts.org This two-step process avoids carbocation rearrangements and can be a reliable method for preparing ethers from alkenes and alcohols. mychemblog.com
Transition metal catalysis has emerged as a powerful tool for forming C-O bonds, even in sterically demanding environments.
Palladium-catalyzed reactions have been particularly successful in the synthesis of aryl tert-butyl ethers from unactivated aryl halides, employing specialized phosphine (B1218219) ligands. organic-chemistry.orglookchem.comorganic-chemistry.org While these methods are primarily focused on aryl ethers, the underlying principles of facilitating C-O bond formation have been extended to more complex systems. A general palladium-catalyzed cross-coupling of various alcohols (including tertiary ones) with terminal olefins has been developed, providing access to a wide range of complex ethers. nih.gov
Copper catalysis also offers viable routes. For instance, copper-catalyzed reactions have been used in the synthesis of α-tertiary ethers, demonstrating their utility in constructing hindered ether linkages. rsc.org Furthermore, various transition metals, including zirconium and indium, have been shown to catalyze the dehydrative etherification of tertiary alcohols. chemrevlett.com
| Method | Catalyst/Reagent Type | Key Features | Applicability to this compound |
|---|---|---|---|
| Hydroalkoxylation | Cobalt, Photoredox, Superbases | Direct addition of alcohol to alkene; regiocontrol is possible. | Feasible via Markovnikov or anti-Markovnikov routes. |
| Alkoxymercuration-Demercuration | Mercury salts (e.g., Hg(OAc)₂) | Markovnikov addition; avoids rearrangements. | Feasible with heptene and tert-butanol. |
| Transition Metal Catalysis | Palladium, Copper, Zirconium | High functional group tolerance; effective for hindered systems. | Promising, especially Pd-catalyzed olefin coupling. |
| Visible-Light Photoredox Catalysis | Organic dyes, Ruthenium/Iridium complexes | Mild conditions; radical-based multicomponent reactions. | Applicable for creating complex branched ethers. |
A frontier in organic synthesis is the use of visible-light photoredox catalysis to drive reactions under exceptionally mild conditions. These methods often proceed through radical intermediates, enabling novel bond formations that are difficult to achieve through traditional ionic pathways.
Recently, a photoredox-based three-component reaction has been reported for the synthesis of diverse branched ethers. nih.govfigshare.comacs.orgacs.org This approach typically involves the generation of a radical species, its addition to an alkene (like a styrene (B11656) derivative), and subsequent trapping of the resulting carbocation by an alcohol nucleophile. acs.org This radical-polar crossover mechanism allows for the rapid assembly of complex molecular architectures from simple precursors. nih.govfigshare.com The utility of these methods has been demonstrated in the synthesis of a wide array of branched ethers, suggesting their potential applicability for constructing molecules like this compound, likely through the coupling of a heptyl-based radical precursor, an appropriate alkene, and tert-butanol. acs.org
Green Chemistry Innovations in Ether Synthesis
The principles of green chemistry, which encourage the design of products and processes that minimize the use and generation of hazardous substances, are increasingly influencing the synthesis of ethers. rjpn.orgpeptide.com This approach seeks to develop new chemical reactions and processes that enhance product selectivity, operational simplicity, and the efficient use of resources and energy, while ensuring safety for human health and the environment. rjpn.orgpeptide.com Key strategies in the green synthesis of ethers include the use of sustainable and reusable catalysts, minimizing harmful solvents, and improving energy efficiency to reduce waste and greenhouse gas emissions. alfa-chemistry.com The direct coupling of alcohols to form ethers is a particularly attractive atom-economical and environmentally benign method, as it produces water as the only byproduct. nih.govacs.org
Solvent-Free and Atom-Economical Methodologies
A significant advancement in green ether synthesis is the development of solvent-free reaction conditions. Eliminating organic solvents reduces waste, toxicity, and purification costs. researchgate.net One such method involves the synthesis of tert-butyl ethers, analogous in structure to this compound, from various alcohols and phenols using tert-butyl bromide with basic lead carbonate as a catalyst. This reaction proceeds efficiently without a solvent, and the catalyst can be easily recovered by filtration and reused multiple times without significant loss of activity. tandfonline.comtandfonline.com This process has been shown to be effective for a range of substrates, including those with sensitive functional groups. tandfonline.comniscpr.res.in
Another eco-compatible, solvent-free method for producing tert-butyl ethers employs erbium(III) triflate (Er(OTf)₃) as a catalyst at room temperature. organic-chemistry.org This catalyst is also readily recovered and can be reused, aligning with green chemistry principles. organic-chemistry.org
Atom economy, a concept that emphasizes maximizing the incorporation of all materials used in the process into the final product, is another cornerstone of green ether synthesis. peptide.com Traditional methods often suffer from poor atom economy. nih.govacs.org In contrast, iron-catalyzed dehydrative etherification represents a significant improvement. Using simple and abundant iron(III) triflate as a catalyst allows for the direct synthesis of both symmetrical and unsymmetrical ethers from alcohols. nih.govacs.org This method is highly selective and efficient, with the only byproduct being water, making it a highly atom-economical and environmentally friendly process. nih.govacs.org
Table 1: Solvent-Free Synthesis of tert-Butyl Ethers Using a Reusable Lead Carbonate Catalyst
This table summarizes the results of a solvent-free method for synthesizing various tert-butyl ethers from alcohols and phenols using tert-butyl bromide and a recyclable basic lead carbonate catalyst. The data highlights the reaction times and yields achieved under these green conditions.
| Entry | Substrate (Alcohol/Phenol) | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenol | 1.5 | 90 | tandfonline.com |
| 2 | p-Cresol | 1.75 | 92 | tandfonline.com |
| 3 | p-Chlorophenol | 2.0 | 94 | tandfonline.com |
| 4 | p-Fluorophenol | 2.0 | 90 | tandfonline.com |
| 5 | p-Methoxyphenol | 1.25 | 89 | tandfonline.com |
| 6 | 3-Hydroxy-benzyl alcohol | 2.25 | 88 | tandfonline.com |
| 7 | α-Naphthol | 1.5 | 95 | tandfonline.com |
| 8 | β-Naphthol | 1.5 | 96 | tandfonline.com |
Table 2: Iron-Catalyzed Atom-Economical Synthesis of Unsymmetrical Ethers
This table presents findings from an iron-catalyzed cross-etherification of secondary benzylic alcohols with primary alcohols. This method is noted for its high atom economy, producing only water as a byproduct.
| Entry | Benzylic Alcohol | Primary Alcohol | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 1-Phenylethanol | Methanol | 85 | nih.gov |
| 2 | 1-Phenylethanol | Ethanol | 88 | nih.gov |
| 3 | 1-Phenylethanol | n-Propanol | 81 | nih.gov |
| 4 | 1-(4-Methylphenyl)ethanol | Methanol | 82 | nih.gov |
| 5 | 1-(4-Methoxyphenyl)ethanol | Methanol | 80 | nih.gov |
Biocatalytic and Chemoenzymatic Approaches to Ether Formation
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. chemrxiv.orgresearchgate.net While enzymes capable of constructing ether bonds are relatively uncommon in primary metabolism, they are highly sought after for synthetic applications due to their ability to operate with high regioselectivity. chemrxiv.orgnih.gov
One area of research focuses on enzymes from archaea, organisms known to thrive in extreme environments. chemrxiv.org The enzyme geranylgeranylglyceryl phosphate (B84403) synthase (G3PS) from Archaeoglobus fulgidus is one such example. It naturally constructs ether lipids, which are crucial for the stability of archaeal cell membranes. chemrxiv.orgnih.gov Research has shown that this enzyme is highly promiscuous and can be used to synthesize various glycerol (B35011) ethers, demonstrating perfect control over the stereochemistry at the glycerol unit. chemrxiv.org Such enzymes hold potential as powerful catalysts for ether bond formation in broader synthetic applications. chemrxiv.orgresearchgate.net
Chemoenzymatic synthesis combines the strengths of both biological and chemical catalysis to create novel reaction cascades. This approach can achieve transformations that are difficult to accomplish by either method alone. A chemoenzymatic method for synthesizing haloethers has been developed by combining a vanadium-dependent haloperoxidase enzyme with a spontaneous chemical reaction. tudelft.nl The enzyme first generates a hypohalite from hydrogen peroxide and a halide salt. This hypohalite then reacts with an alkene to form a halonium ion, which is subsequently attacked by an alcohol nucleophile to yield the desired haloether. tudelft.nl Though the current aqueous system faces challenges with competing side reactions, it demonstrates the feasibility of synthesizing a wide range of haloethers using this combined approach. tudelft.nl Other examples include the use of P450 enzymes to create complex aryl ether linkages in the synthesis of vancomycin (B549263) variants. nih.gov
Table 3: Chemoenzymatic Synthesis of Various Haloethers
This table shows the results of a chemoenzymatic method for haloether synthesis. The process involves the enzymatic generation of a hypohalite, which then reacts with an alkene and an alcohol. The data illustrates the yields for different alcohol nucleophiles.
| Entry | Alkene | Alcohol | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Styrene | Methanol | 44 | tudelft.nl |
| 2 | Styrene | Ethanol | 40 | tudelft.nl |
| 3 | Styrene | Isopropanol | 29 | tudelft.nl |
| 4 | Styrene | tert-Butanol | 10 | tudelft.nl |
| 5 | 4-Chlorostyrene | Methanol | 40 | tudelft.nl |
| 6 | 4-Chlorostyrene | Ethanol | 36 | tudelft.nl |
Acid-Mediated Ether Cleavage Mechanisms
Ethers are generally unreactive, but their cleavage can be accomplished under strong acidic conditions, typically with hydrohalic acids like HBr and HI. pressbooks.pub The reaction initiates with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com The subsequent step, the breaking of a C-O bond, can proceed via either a nucleophilic substitution bimolecular (SN2) or unimolecular (SN1) pathway, depending on the structure of the ether. pressbooks.pubwikipedia.org
For an unsymmetrical ether like this compound, the choice between the SN1 and SN2 mechanism is determined by the structure of the alkyl groups attached to the oxygen. wikipedia.org
The SN1 pathway is favored at the tertiary carbon of the tert-butyl group. This is because the cleavage of the C-O bond at this position leads to the formation of a relatively stable tertiary carbocation (the tert-butyl cation). masterorganicchemistry.comwikipedia.org The reaction proceeds in a stepwise manner:
Protonation of the ether oxygen by a strong acid (e.g., HBr).
Dissociation of the protonated ether to form an alcohol (heptan-3-ol) and a stable tert-butyl carbocation. libretexts.org
The carbocation is then attacked by the halide nucleophile (Br⁻) to form the corresponding alkyl halide (tert-butyl bromide). wikipedia.orglibretexts.org
The SN2 pathway involves a backside attack by a nucleophile on the electrophilic carbon. This mechanism is favored at less sterically hindered carbons, such as primary and secondary alkyl groups. pressbooks.pubyoutube.com In the case of this compound, an SN2 reaction would involve the halide ion attacking the secondary carbon of the heptyl group. However, the SN1 pathway is significantly faster and more dominant due to the high stability of the intermediate tertiary carbocation. chemistrysteps.com Therefore, cleavage almost exclusively occurs to produce heptan-3-ol and a tert-butyl halide. libretexts.orglibretexts.org
Table 1: Comparison of SN1 and SN2 Pathways for Ether Cleavage
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Rate Determining Step | Formation of carbocation (unimolecular) | Nucleophilic attack (bimolecular) |
| Intermediate | Carbocation youtube.com | None (concerted mechanism) youtube.com |
| Substrate Preference | Tertiary > Secondary > Primary libretexts.org | Methyl > Primary > Secondary |
| Favored Site in this compound | Tert-butyl group | Heptyl group (disfavored) |
| Products | Heptan-3-ol and Tert-butyl halide libretexts.org | Tert-butanol and 3-haloheptane (minor/negligible) |
Stereoelectronic Factors Influencing Cleavage Regioselectivity
Regioselectivity in the acid-catalyzed cleavage of ethers refers to which of the two C-O bonds is broken. In this compound, the cleavage is highly regioselective, overwhelmingly favoring the scission of the tert-butyl-oxygen bond. This is governed by profound stereoelectronic effects, primarily the stability of the potential intermediates in the SN1 and SN2 pathways.
The key factor is the exceptional stability of the tertiary carbocation that can be formed from the tert-butyl group. masterorganicchemistry.com This stability arises from hyperconjugation, where the electrons from adjacent C-H sigma bonds help to delocalize the positive charge. The transition state leading to this stable carbocation is much lower in energy than the transition state for an SN2 attack on the sterically hindered secondary carbon of the heptyl group. youtube.com Consequently, the reaction proceeds via the SN1 mechanism, leading to the formation of heptan-3-ol and tert-butyl halide. wikipedia.orglibretexts.org The alternative cleavage, which would require either an unstable secondary carbocation (via SN1) or a sterically hindered SN2 attack, is energetically unfavorable and does not significantly occur.
Oxidative Degradation Pathways and Radical Reactions
Ethers are susceptible to oxidation, particularly through free-radical mechanisms. These processes are relevant to the compound's storage, use as a solvent, and combustion chemistry.
When exposed to air and light, ethers undergo a slow, spontaneous oxidation process known as autoxidation. ntu.edu.sgjove.com This process occurs via a free-radical chain reaction, leading to the formation of dangerously unstable hydroperoxides and peroxides. ntu.edu.sgutexas.edu
The mechanism for this compound involves three main stages:
Initiation: An initiator, such as a radical formed by UV light, abstracts a hydrogen atom from a carbon adjacent to the ether oxygen. The most likely site for this abstraction is the tertiary carbon on the heptyl chain (C3), as the resulting carbon-centered radical is stabilized.
Propagation: The carbon radical reacts with molecular oxygen (O₂) to form a peroxyl radical. jove.com This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound, forming a hydroperoxide and a new carbon-centered radical, thus propagating the chain reaction. ntu.edu.sgjove.com
Termination: The reaction chain is terminated when two radicals combine to form a non-radical product. jove.com
The accumulation of these peroxides is a significant hazard, as they can explode when heated or subjected to mechanical shock. utexas.eduharvard.edu
Once a radical is formed on the this compound molecule, typically at the C3 position, it can undergo fragmentation. These processes are common in mass spectrometry and high-temperature combustion environments. gbiosciences.comuni-saarland.de The primary fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the radical site. nsf.gov
For the radical of this compound, two main fragmentation patterns are possible:
Radical-Site Initiated Cleavage (α-cleavage): The radical cation can undergo cleavage of the sigma bond between the alpha carbon and the heteroatom (oxygen). gbiosciences.com This can lead to the loss of an alkyl radical.
Charge-Site Initiated Fragmentation (Inductive Cleavage): Electrons from an adjacent bond migrate towards a charged atom, neutralizing it and moving the charge to another site, causing fragmentation. gbiosciences.comnsf.gov
These fragmentation pathways can lead to a variety of smaller, neutral molecules and new radical species, contributing to the complex chemistry observed during the compound's degradation.
Branched ethers like this compound have been considered as potential fuel additives. Their combustion chemistry is complex, involving thousands of elementary reactions. The oxidation of large alkanes and ethers at low to intermediate temperatures often exhibits a phenomenon known as negative temperature coefficient (NTC) behavior, where the reaction rate decreases with increasing temperature over a certain range. nrel.gov
The combustion of this compound would proceed through a series of radical chain reactions. Key steps include:
H-atom abstraction: At high temperatures, small radicals like •OH and •H abstract hydrogen atoms from the fuel molecule, primarily from the secondary carbons of the heptyl chain.
Fuel radical decomposition: The resulting large alkyl radicals rapidly decompose via β-scission (breaking the C-C bond beta to the radical center) to form smaller alkenes and radicals. tandfonline.com
Low-Temperature Chemistry: At lower combustion temperatures (approx. 600–900 K), the fuel radicals can react with O₂ to form peroxy radicals (ROO•). These can isomerize and decompose, leading to chain-branching pathways that are crucial for autoignition. osti.govresearchgate.net The formation of cyclic ethers is also a known pathway in the low-temperature oxidation of ethers. nrel.govunizar.es
Thermal and Catalytic Rearrangements
The carbon-oxygen bond in ethers can undergo cleavage under thermal or catalytic conditions, often leading to rearrangement products. For this compound, the most probable rearrangement pathways involve the decomposition of the tert-butyl group, which is a common fragmentation pattern for tert-butyl ethers.
Intramolecular Rearrangements of Branched Ethers
In the absence of strong catalysts, the thermal decomposition of saturated ethers like this compound is expected to proceed through a unimolecular elimination reaction. This type of reaction is well-documented for other tert-butyl ethers, such as t-butyl methyl ether and t-butyl ethyl ether, which decompose to form isobutene and the corresponding alcohol. publish.csiro.aursc.org The driving force for this reaction is the formation of the stable tertiary carbocation intermediate from the cleavage of the C-O bond of the tert-butoxy group.
For this compound, the proposed thermal rearrangement would involve the cleavage of the bond between the secondary carbon of the heptyl chain and the oxygen atom, leading to the formation of a heptan-3-ol and isobutene. The reaction likely proceeds through a concerted transition state or a short-lived ion pair.
Table 1: Predicted Products of Thermal Decomposition of this compound
| Reactant | Predicted Products | Reaction Type |
| This compound | Heptan-3-ol, Isobutene | Unimolecular Thermal Elimination |
Role of Catalysts in Promoting Specific Rearrangement Pathways
The presence of a catalyst can significantly influence the rate and selectivity of ether rearrangements. Acid catalysts, in particular, are known to facilitate the cleavage of the C-O bond. In the case of this compound, an acid catalyst would protonate the ether oxygen, making the tert-butoxy group a better leaving group. This would promote the formation of a secondary carbocation on the heptyl chain and tert-butanol. The secondary carbocation could then undergo further reactions, such as elimination to form heptenes or rearrangement to a more stable carbocation followed by other reactions.
Studies on the catalytic cracking of methyl tert-butyl ether (MTBE) have shown that solid acid catalysts can be highly effective in promoting the decomposition to isobutene and methanol. elsevierpure.comgoogle.comresearchgate.net Various catalysts, including solid heteropolyacids and sulfated metal oxides, have been employed for this purpose. google.comresearchgate.net By analogy, similar catalysts would be expected to effectively promote the decomposition of this compound into heptan-3-ol and isobutene. The specific choice of catalyst can influence the reaction conditions required and the selectivity towards desired products.
Table 2: Potential Catalysts for the Rearrangement of this compound
| Catalyst Type | Potential Role | Reference (Analogous Reactions) |
| Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia) | Promotes cleavage of the C-O bond, facilitating elimination reactions. | elsevierpure.comgoogle.com |
| Mineral Acids (e.g., H₂SO₄, HCl) | Protonation of the ether oxygen, leading to carbocation formation and subsequent rearrangement or elimination. | General principle of ether cleavage. |
This table presents potential catalysts based on their effectiveness in rearranging analogous tert-butyl ethers.
Role as a Transient Intermediate in Complex Reaction Sequences
Due to the steric hindrance imparted by the tert-butoxy group, this compound itself is not commonly described as a stable intermediate in complex multi-step syntheses. However, the formation and subsequent reaction of similar bulky ether structures can be considered transient steps in certain reaction mechanisms.
For instance, in reactions involving the formation of ethers under conditions where rearrangements are possible, a structure like this compound could exist fleetingly before undergoing further transformation. The lability of the tert-butoxy group, especially under acidic or thermal stress, means that if it were to form as an intermediate, it would likely be short-lived, readily eliminating isobutene to generate an alcohol.
While there is no direct evidence from the searched literature to cite this compound as a specific transient intermediate in a named reaction, the principles of physical organic chemistry suggest that its formation in a reaction mixture would likely be followed by a rapid subsequent reaction, fitting the definition of a transient species. Its detection would require specialized techniques capable of observing short-lived intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
High-Resolution ¹H and ¹³C NMR Techniques
High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the number and types of proton and carbon environments in this compound.
The ¹H NMR spectrum provides information on the chemical environment of the different protons in the molecule. The protons on carbons adjacent to the electron-withdrawing oxygen atom of the ether are shifted downfield. researchgate.net For this compound, the methine proton at the C3 position is expected to be the most deshielded proton of the heptyl chain. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's asymmetry, all eleven carbon atoms of this compound are expected to be chemically distinct, resulting in eleven unique signals in the ¹³C NMR spectrum. masterorganicchemistry.com The carbon atoms directly bonded to the oxygen (C3 of the heptyl chain and the quaternary carbon of the tert-butyl group) will be significantly deshielded and appear at a lower field. researchgate.net
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-1 (CH₃) | 0.90 | Triplet | 3H |
| H-2 (CH₂) | 1.45 | Multiplet | 2H |
| H-3 (CH) | 3.30 | Multiplet | 1H |
| H-4 (CH₂) | 1.35 | Multiplet | 2H |
| H-5 (CH₂) | 1.30 | Multiplet | 2H |
| H-6 (CH₂) | 1.28 | Multiplet | 2H |
| H-7 (CH₃) | 0.88 | Triplet | 3H |
| tert-butyl (CH₃) | 1.18 | Singlet | 9H |
Note: This data is predicted and may vary from experimental values.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃) | 14.1 |
| C-2 (CH₂) | 23.2 |
| C-3 (CH) | 78.5 |
| C-4 (CH₂) | 32.0 |
| C-5 (CH₂) | 25.8 |
| C-6 (CH₂) | 22.7 |
| C-7 (CH₃) | 14.0 |
| C (tert-butyl, quaternary) | 72.5 |
| CH₃ (tert-butyl) | 28.7 |
Note: This data is predicted and may vary from experimental values.
Advanced 2D NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, the COSY spectrum would show correlations between adjacent protons in the heptyl chain. For instance, the proton at C3 would show correlations with the protons at C2 and C4. The terminal methyl protons (H-1 and H-7) would show correlations with their adjacent methylene (B1212753) protons (H-2 and H-6, respectively). The singlet from the tert-butyl group would not show any COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. wiley-vch.de Each CH, CH₂, and CH₃ group in this compound would give a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts. This allows for the unambiguous assignment of the carbon signals based on the more easily assigned proton signals. The quaternary carbon of the tert-butyl group would not show a signal in a standard HSQC experiment.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. wiley-vch.de The HMBC spectrum is crucial for piecing together the entire molecular structure. Key correlations for this compound would include:
The protons of the tert-butyl group showing a correlation to the quaternary carbon of the tert-butyl group and to the C3 carbon of the heptyl chain.
The methine proton at C3 showing correlations to the carbons of the tert-butyl group, as well as to C1, C2, C4, and C5 of the heptyl chain.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of an ether is characterized by the C-O-C stretching vibration. For aliphatic ethers like this compound, a strong absorption band due to the asymmetric C-O-C stretch is expected in the region of 1150-1085 cm⁻¹. researchgate.netwhitman.edu The spectrum will also be dominated by C-H stretching vibrations from the alkyl groups in the 2960-2850 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. cheminfo.org The presence of the tert-butyl group can sometimes be identified by a characteristic split in the C-H bending region. cheminfo.org
Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2960-2850 | Strong |
| C-H Bend (CH₃, CH₂) | 1465-1375 | Medium |
| C-O-C Asymmetric Stretch | 1150-1085 | Strong |
Note: These are general expected ranges for aliphatic ethers.
Raman Spectroscopy Applications in Alkyl Ether Characterization
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The C-O-C symmetric stretch in ethers, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. Studies on aliphatic ethers have shown characteristic Raman bands that can aid in structural confirmation. doi.orgacs.org For instance, the Raman spectrum of di-tert-butyl ether shows strong, polarized lines that are characteristic of the tert-butyl group and the ether linkage. aip.org The spectrum of this compound would be expected to show characteristic bands for the heptyl chain and the tert-butoxy group.
Expected Characteristic Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 3000-2800 | Strong |
| C-H Bend (CH₃, CH₂) | 1500-1400 | Medium |
| C-O-C Symmetric Stretch | ~900 | Medium-Strong |
Note: These are general expected ranges and features for aliphatic ethers.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure.
For this compound (C₁₁H₂₄O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 172.31. However, for aliphatic ethers, the molecular ion peak is often weak or absent. whitman.edu
The fragmentation of ethers is dominated by cleavage of the C-O bond and the C-C bond alpha to the oxygen. Common fragmentation pathways for this compound would include:
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C2-C3 bond would lead to a fragment with m/z 143.
Loss of a butyl radical (•C₄H₉): Cleavage of the C3-C4 bond would result in a fragment with m/z 115.
Formation of the tert-butyl cation: Cleavage of the oxygen-tert-butyl bond can lead to the highly stable tert-butyl cation at m/z 57, which is often a base peak in the spectrum of tert-butyl ethers.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to resonance-stabilized oxonium ions.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Origin |
| 172 | [C₁₁H₂₄O]⁺ | Molecular Ion |
| 115 | [C₇H₁₅O]⁺ | Loss of •C₄H₉ |
| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Note: The relative intensities of these fragments can vary based on the ionization method and energy.
Electron Ionization (EI) Fragmentation Pattern Analysis
In the mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]+•) which then undergoes characteristic fragmentation. For aliphatic ethers, cleavage of the C-O and C-C bonds adjacent to the oxygen atom are common fragmentation pathways.
A key fragmentation pathway for tert-butyl ethers involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable oxonium ion. Another prominent fragmentation is the cleavage of the bond between the oxygen and the tert-butyl group, leading to the formation of the highly stable tert-butyl cation ([C₄H₉]⁺), which often corresponds to the base peak in the spectrum.
Based on these principles, the expected fragmentation pattern for this compound would include:
Formation of the tert-butyl cation (m/z 57): This would likely be the base peak due to the stability of the tertiary carbocation.
Loss of a methyl group (m/z = M-15): Cleavage of a methyl group from the tert-butyl moiety.
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen on the heptyl chain.
Loss of the butoxy group: Fragmentation leading to a heptyl cation.
Table 1: Representative Electron Ionization (EI) Fragmentation Data for tert-Butyl Ethyl Ether
| m/z | Proposed Fragment Ion | Relative Intensity |
| 102 | [C₆H₁₄O]⁺ (Molecular Ion) | Low |
| 87 | [M - CH₃]⁺ | Moderate |
| 59 | [M - C₃H₇]⁺ | Moderate |
| 57 | [C₄H₉]⁺ (tert-butyl cation) | High (Base Peak) |
| 29 | [C₂H₅]⁺ (ethyl cation) | Moderate |
This interactive table allows for sorting by m/z, fragment, or intensity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. msu.edu This technique can differentiate between compounds that have the same nominal mass but different chemical formulas.
For this compound (C₁₁H₂₄O), the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O).
Calculation of Theoretical Exact Mass:
C: 11 x 12.000000 = 132.000000
H: 24 x 1.007825 = 24.187800
O: 1 x 15.994915 = 15.994915
Total Exact Mass = 172.182715
An experimental HRMS measurement of this compound would be expected to yield a mass value extremely close to this theoretical value, thereby confirming its elemental formula. cdnsciencepub.com No experimental HRMS data for this compound was found in the surveyed literature.
Chiroptical Spectroscopy for Stereochemical Analysis (if applicable to chiral analogues)
Chiroptical spectroscopic methods are essential for the stereochemical analysis of chiral molecules, which are non-superimposable on their mirror images. While this compound itself is not chiral, if a stereocenter were introduced into the heptyl chain (e.g., at the 3-position if the substituents were different), the resulting chiral analogues could be studied using these techniques.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. For a chiral analogue of this compound, an ORD spectrum would show a plain curve (either positive or negative) if no chromophores are present near the stereocenter. The presence of a chromophore can lead to a Cotton effect curve, which can provide information about the absolute configuration of the stereocenter.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly useful for studying chiral molecules containing chromophores. acs.org For a chiral ether, the ether oxygen itself is not a strong chromophore in the accessible UV-Vis region. However, the introduction of a chromophore elsewhere in the molecule would allow for CD analysis to help determine the absolute configuration of any stereocenters. unipi.it No specific ORD or CD data for chiral analogues of this compound were available in the reviewed sources.
X-ray Crystallography of Derivatives or Related Compounds for Definitive Structural Determination
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal. wikipedia.org Since this compound is a liquid at room temperature, it cannot be directly analyzed by this method.
However, if a crystalline derivative of this compound could be synthesized, its structure could be definitively determined by X-ray crystallography. This would provide unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Such data is often considered the "gold standard" for structural elucidation. Studies on other ethers, such as crown ethers, have demonstrated the utility of X-ray crystallography in understanding their complex structures. cdnsciencepub.comcdnsciencepub.com No crystallographic data for derivatives of this compound were found in the surveyed literature.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Studies of Molecular Structure and Conformation
Quantum mechanics forms the foundation for understanding the electronic structure and geometry of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information on conformational energies and electronic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a favorable balance between computational cost and accuracy for medium-sized organic molecules like 3-Tert-butoxy-heptane. DFT calculations are instrumental in identifying stable conformers, determining their relative energies, and analyzing electronic properties such as orbital energies and charge distributions.
For a flexible molecule such as this compound, a conformational search using DFT can reveal the most stable arrangements of its heptyl and tert-butyl groups. Functionals like B3LYP or M05-2X combined with basis sets such as 6-311++G(d,p) are commonly employed for such studies on ethers. acs.org The calculations would typically involve geometry optimization of various starting structures to find local minima on the potential energy surface. The results can be used to predict the most likely shapes the molecule will adopt.
Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) level of theory. Energies are relative to the most stable conformer (Conf-1).
| Conformer | Dihedral Angle (C2-C3-O-Ctert) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| Conf-1 | ~180° (anti-periplanar) | 0.00 | 75.3 |
| Conf-2 | ~60° (gauche) | 0.85 | 18.1 |
| Conf-3 | ~-60° (gauche) | 0.95 | 6.6 |
Ab Initio Methods in Energy Landscape Mapping and Stability Analysis
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than many DFT functionals, albeit at a greater computational cost.
These high-level calculations are valuable for mapping the energy landscape with high fidelity and for validating the results obtained from DFT. For this compound, single-point energy calculations using a method like CCSD(T) on DFT-optimized geometries can provide a more accurate assessment of the relative stabilities of different conformers. This is particularly important for systems where weak interactions, such as dispersion forces, play a key role in determining conformational preferences.
Table 2: Comparison of Hypothetical Relative Energies from DFT and Ab Initio Methods Ab Initio calculations performed at the MP2/cc-pVTZ level on B3LYP/6-31G(d) optimized geometries.
| Conformer | DFT Relative Energy (kcal/mol) | Ab Initio Relative Energy (kcal/mol) |
| Conf-1 | 0.00 | 0.00 |
| Conf-2 | 0.85 | 0.78 |
| Conf-3 | 0.95 | 0.89 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum mechanical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of conformational changes and intermolecular interactions.
MD simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of a system of particles. The accuracy of an MD simulation is highly dependent on the quality of the force field used. For branched ethers like this compound, force fields such as OPLS-AA (All-Atom) or united-atom models like TraPPE-UA are often utilized. researchgate.net
Developing or validating a force field for a specific molecule involves ensuring that the parameters for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) can accurately reproduce experimental data or high-level quantum chemistry results. For instance, new parameters for the ether oxygen and adjacent carbon atoms in a branched environment might be fitted to reproduce the vapor-liquid coexistence curves or densities of similar compounds. researchgate.netnih.gov
Table 3: Illustrative Force Field Parameters for Key Atom Types in this compound Based on a generic united-atom force field model.
| Atom Type | Bond Stretch (kb, kcal/mol·Å²) | Angle Bend (kθ, kcal/mol·rad²) | Lennard-Jones (ε, kcal/mol) | Lennard-Jones (σ, Å) |
| CH3 (sp3) | 310 | 60 | 0.194 | 3.75 |
| CH2 (sp3) | 310 | 60 | 0.091 | 3.95 |
| CH (sp3) | 310 | 60 | 0.032 | 4.10 |
| O (ether) | 320 | 80 | 0.170 | 3.02 |
| C (tert-butyl) | 330 | 70 | 0.010 | 4.50 |
Analysis of Conformational Ensembles and Flexibility
Once a suitable force field is established, MD simulations can be run to generate a trajectory that describes the molecule's motion over time. This trajectory represents a conformational ensemble, which is a collection of the different shapes the molecule adopts. taylorandfrancis.com Analysis of this ensemble provides insights into the molecule's flexibility and the probabilities of it existing in various conformational states. researchgate.net
For this compound, analyzing the dihedral angles along the heptyl chain and around the ether linkage would reveal the preferred orientations and the energy barriers to rotation. This information is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. ethz.ch
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, locate the high-energy transition states, and calculate activation energies. nih.gov
For an ether like this compound, potential reactions of interest could include ether cleavage, elimination reactions, or hydrogen abstraction by radicals. acs.orgnih.gov Computational methods can model these processes by locating the transition state structure for each proposed step. The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that the identified transition state connects the reactants and products. researchgate.netacs.org The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. Such studies are vital for predicting chemical stability and reactivity under various conditions.
Table 4: Hypothetical Calculated Activation Energies for Potential Reactions of this compound Calculated using DFT (M05-2X/6-311+G(d,p)).
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
| Path A | Hydrogen abstraction from C4 of the heptyl chain by a hydroxyl radical. | 12.5 |
| Path B | Hydrogen abstraction from C2 of the heptyl chain by a hydroxyl radical. | 14.8 |
| Path C | Unimolecular elimination to form 3-heptene (B165601) and tert-butanol (B103910) (acid-catalyzed). | 35.2 |
| Path D | SN1-type ether cleavage to form a tert-butyl cation and 3-heptanol (B47328) (acid-catalyzed). | 28.9 |
Applications in Chemical Synthesis and Specialized Materials
Role as a Versatile Solvent in Organic Reactions
Medium Effects on Reaction Kinetics and Thermodynamics
No specific studies on the medium effects of 3-Tert-butoxy-heptane on reaction kinetics or thermodynamics were found.
Compatibility with Diverse Reagent Systems and Reaction Conditions
Information regarding the compatibility of this compound with diverse reagent systems is not available in the scientific literature.
Precursor and Building Block in Advanced Organic Synthesis
Stereoselective Synthesis of Complex Molecular Architectures
There are no documented instances of this compound being used as a precursor or building block in the stereoselective synthesis of complex molecules.
Development of Functionalized Materials and Nanotechnology Components
No research was found detailing the use of this compound in the development of functionalized materials or as a component in nanotechnology.
Role in Soft Matter Systems and Self-Assembly Processes
Soft matter systems encompass a broad class of materials, including polymers, colloids, liquid crystals, and amphiphiles, which are characterized by their susceptibility to thermal fluctuations and external fields. Self-assembly is a process in which components of a disordered system spontaneously organize into ordered structures.
There is currently no available research that details the role of This compound in soft matter systems or self-assembly processes. The selection of solvents is critical in these fields as they can mediate the interactions between assembling molecules. The properties of this compound, such as its polarity and molecular shape, would be expected to influence such processes.
In the broader context of related chemicals, heptane (B126788) is a common nonpolar solvent used in the study of self-assembly, particularly for inducing the aggregation of amphiphilic molecules into micelles or other structures. The introduction of a tert-butoxy (B1229062) group, as in this compound, would alter the solvent's properties, making it slightly more polar and sterically bulkier than heptane. This could potentially modify the critical micelle concentration of surfactants or influence the morphology of self-assembled structures. Nevertheless, these possibilities are hypothetical, as no studies have been published to substantiate them for this specific compound.
Environmental Fate and Degradation Studies Academic Research Focus
Biodegradation Pathways in Aquatic and Terrestrial Systems
The persistence of ether compounds in the environment is largely determined by their molecular structure. The ether bond itself is highly stable, and the presence of a tertiary carbon, as in the tert-butyl group of 3-tert-butoxy-heptane, can hinder enzymatic attack, making such compounds relatively recalcitrant to biodegradation compared to linear alkanes.
The microbial metabolism of branched alkyl ethers, particularly fuel oxygenates like MTBE, is the most relevant model for predicting the biodegradation of this compound. Aerobic biodegradation is considered the primary pathway for these compounds. The initial enzymatic attack is typically carried out by monooxygenase enzymes, such as cytochrome P450. calpoly.edu
This initial step involves the hydroxylation of either the tert-butyl group or the linear alkyl chain (heptane group in this case). The key features of this metabolism are:
Initial Oxidation: The process is initiated by an O-dealkylase activity, where oxidation occurs at a Cα position (a carbon atom adjacent to the ether oxygen). researchgate.net For this compound, this could occur on the heptane (B126788) chain at the 3-position or on one of the methyl groups of the tert-butyl moiety.
Enzyme Systems: Bacteria capable of degrading these compounds, such as strains of Rhodococcus, often possess specialized enzyme systems. nih.govsigmaaldrich.com The induction of these ether-degrading enzymes may require the presence of a substrate with at least one unsubstituted Cα-methylene group. researchgate.net
Co-metabolism: In many cases, the degradation of recalcitrant ethers occurs via co-metabolism. This is a process where microbes degrading a primary substrate (like an n-alkane) produce enzymes that fortuitously degrade the ether compound as well.
Based on these principles, the aerobic microbial metabolism of this compound would likely be initiated by a monooxygenase enzyme, leading to the cleavage of the ether bond.
Following the initial enzymatic attack on analogous tert-butyl ethers, the molecule splits, forming an alcohol and an aldehyde or ketone. By analogy with MTBE degradation, the cleavage of this compound is expected to yield specific intermediates.
Pathway A: Attack on the Heptane Moiety If the initial hydroxylation occurs on the heptane chain at the carbon adjacent to the oxygen, the resulting unstable hemiacetal would break down into tert-butyl alcohol (TBA) and 3-heptanone .
Pathway B: Attack on the Tert-butyl Moiety If the attack occurs on one of the methyl groups of the tert-butyl moiety, it would lead to the formation of an unstable intermediate that decomposes into 3-heptanol (B47328) and isobutylene oxide , which would likely be further metabolized.
Of these, the formation of tert-butyl alcohol is a well-documented and common step in the degradation of tert-butyl ethers. TBA itself can be further biodegraded, although often at a slower rate than the parent ether. The subsequent degradation of the heptanone or heptanol would follow established pathways for ketone and alcohol metabolism, eventually leading to mineralization (conversion to CO2 and water).
Interactive Table: Predicted Biodegradation Intermediates of this compound
| Initial Attack Site | Primary Intermediates | Subsequent Products |
| Heptane Chain (C3) | tert-Butyl Alcohol (TBA) | Further oxidized intermediates |
| 3-Heptanone | Fatty acids, CO2, Water | |
| Tert-butyl Group | 3-Heptanol | Further oxidized intermediates |
| Isobutylene Oxide | Dihydroxy-isobutane |
Environmental Monitoring and Analytical Techniques for Research Purposes
To study the environmental fate and degradation of this compound and its transformation products, sensitive and selective analytical methods are required. While no methods are validated specifically for this compound, standard techniques used for other volatile organic compounds (VOCs) and fuel oxygenates are directly applicable. nih.gov
The primary analytical technique for identifying and quantifying trace levels of such compounds in environmental matrices (water, soil, air) is Gas Chromatography coupled with Mass Spectrometry (GC/MS) .
Sample Preparation and Extraction: Because environmental concentrations are often very low, a pre-concentration step is necessary before analysis. Common techniques include:
Purge-and-Trap (P&T): For water samples, this is a standard method where volatile compounds are purged from the water with an inert gas and trapped on a sorbent material. The trap is then heated to release the compounds into the GC/MS.
Solid-Phase Microextraction (SPME): A fast, solvent-free method where a coated fiber is exposed to the sample (water or headspace of soil). Analytes adsorb to the fiber, which is then transferred to the GC inlet for thermal desorption and analysis.
Solvent Extraction: For soil or sediment samples, extraction with an organic solvent like dichloromethane or methanol may be used, followed by concentration of the extract.
Interactive Table: Analytical Methods for Branched Ethers in Environmental Samples
| Technique | Sample Matrix | Common Use | Detection Limit Range |
| GC/MS with Purge-and-Trap | Water | Quantification of volatile ethers (e.g., MTBE) | Low µg/L to ng/L |
| GC/MS with SPME | Water, Soil (Headspace) | Screening and quantification | ng/L to µg/L |
| GC/MS with Solvent Extraction | Soil, Sediment | Analysis of semi-volatile organics | µg/kg to mg/kg |
| High-Resolution GC/MS | All matrices | Confirmation and identification of unknowns | pg/L to ng/L |
These analytical methods are crucial for tracking the disappearance of the parent compound, identifying and quantifying transient intermediates like tert-butyl alcohol and 3-heptanone, and ultimately confirming the extent of biodegradation or abiotic degradation in research studies. nih.gov
Future Research Directions and Emerging Paradigms
The exploration of seemingly simple molecules can often unlock profound advancements in chemical science. 3-Tert-butoxy-heptane, a sterically hindered acyclic ether, serves as a pertinent model for investigating future research directions and emerging paradigms in synthesis, catalysis, and computational chemistry. Its structure, featuring a bulky tert-butyl group attached to a secondary carbon in a heptane (B126788) chain, presents unique challenges and opportunities that drive innovation. This article focuses on the prospective research avenues centered around this compound, highlighting its potential role in advancing the frontiers of chemical knowledge.
Q & A
Q. How can conflicting reports on the compound’s thermal degradation products be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
